1,3,5-Trihydroxyxanthone
Overview
Description
1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound against a range of bacteria and yeasts . It is a secondary metabolite found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae .
Synthesis Analysis
The biosynthesis of xanthones in plants initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The molecular formula of 1,3,5-Trihydroxyxanthone is C13H8O5 . Its exact mass is 244.04 and the molecular weight is 244.202 .Chemical Reactions Analysis
The biosynthetic pathway of 1,3,5-Trihydroxyxanthone involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Physical And Chemical Properties Analysis
The density of 1,3,5-Trihydroxyxanthone is 1.6±0.1 g/cm3 . Its boiling point is 525.8±29.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The molar refractivity is 61.2±0.3 cm3 .Scientific Research Applications
Neurotrophic Factor Stimulation
1,3,7-Trihydroxyxanthone, closely related to 1,3,5-Trihydroxyxanthone, is derived from Polygalae Radix, a traditional Chinese medicinal herb. This compound has been studied for its potential in psychiatric disorder treatment due to its ability to significantly stimulate the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in rat astrocyte primary cultures. The stimulation occurs at both mRNA and protein levels, implicating its potential use in drug development for psychiatric disorders (Yang et al., 2018).
Synthesis and Coupling Reactions
1,3,7-Trihydroxyxanthone has been synthesized through a facile five-step process starting from 1,3,5-trimethoxybenzene. This synthesis process is significant for producing naturally occurring xanthones. The compound's regioselective coupling reactions with prenal have been demonstrated, providing a pathway to access natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).
Antimicrobial and EGFR-Tyrosine Kinase Inhibition
Polyhydroxylated xanthones, including variants like 1,3,7-Trihydroxyxanthone, have shown promising antibacterial activity and EGFR-tyrosine kinase inhibitory activity. These findings highlight the potential application of xanthones in developing new antibacterial agents and cancer therapeutics (Duangsrisai et al., 2014).
Xanthone Derivatives Synthesis
Research has explored the synthesis of various xanthone derivatives, including 1,3,5-Trihydroxyxanthone. These syntheses contribute to the understanding of xanthones' chemical properties and potential applications in various fields, such as pharmacology and materials science (Anand & Jain, 1974).
Antioxidant Properties
Xanthones like 1,3,5-Trihydroxyxanthone have been isolated from various plant species and studied for their antioxidant properties. This research is critical in exploring the potential health benefits of xanthones as natural antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Jantan & Saputri, 2012).
properties
IUPAC Name |
1,3,5-trihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESIWQIMUSNPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415170 | |
Record name | 1,3,5-Trihydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trihydroxyxanthone | |
CAS RN |
6732-85-0 | |
Record name | 1,3,5-Trihydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6732-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trihydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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